N-(3-Oxo-1-phenyl-2,3-dihydroisoquinolin-4-yl)acetamide
Description
Properties
CAS No. |
112010-83-0 |
|---|---|
Molecular Formula |
C17H14N2O2 |
Molecular Weight |
278.30 g/mol |
IUPAC Name |
N-(3-oxo-1-phenyl-2H-isoquinolin-4-yl)acetamide |
InChI |
InChI=1S/C17H14N2O2/c1-11(20)18-16-14-10-6-5-9-13(14)15(19-17(16)21)12-7-3-2-4-8-12/h2-10H,1H3,(H,18,20)(H,19,21) |
InChI Key |
WUOHOJKHSVPLQU-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=C2C=CC=CC2=C(NC1=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Oxo-1-phenyl-2,3-dihydroisoquinolin-4-yl)acetamide typically involves the Castagnoli–Cushman reaction. This reaction is employed to synthesize a series of 3,4-dihydroisoquinolin-1(2H)-one derivatives. The reaction conditions are mild and allow for the generation of N-substituted 3,4-dihydroisoquinolinone derivatives with substituents at the 3-position .
Industrial Production Methods
the general approach involves the treatment of various substituted aryl or heteryl amines with alkyl cyanoacetates, using different reaction conditions to yield cyanoacetamide derivatives .
Chemical Reactions Analysis
Types of Reactions
N-(3-Oxo-1-phenyl-2,3-dihydroisoquinolin-4-yl)acetamide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various derivatives.
Reduction: Reduction reactions can yield different products depending on the reagents and conditions used.
Substitution: The compound can undergo substitution reactions, particularly at the 3-position of the dihydroisoquinolinone moiety.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and various nucleophiles for substitution reactions. The reaction conditions are typically mild, allowing for the efficient synthesis of the desired products .
Major Products Formed
The major products formed from these reactions include various N-substituted 3,4-dihydroisoquinolinone derivatives, which have been shown to exhibit significant biological activity .
Scientific Research Applications
N-(3-Oxo-1-phenyl-2,3-dihydroisoquinolin-4-yl)acetamide has several scientific research applications:
Chemistry: The compound is used as a scaffold for the synthesis of various bioactive molecules.
Biology: It has been studied for its potential antioomycete activity against phytopathogens.
Medicine: The compound and its derivatives have shown potential in the development of new therapeutic agents.
Industry: It is used in the synthesis of agrochemical active ingredients.
Mechanism of Action
The mechanism of action of N-(3-Oxo-1-phenyl-2,3-dihydroisoquinolin-4-yl)acetamide involves the disruption of biological membrane systems. This disruption is believed to be due to the compound’s ability to interact with and destabilize lipid bilayers, leading to cell membrane damage .
Comparison with Similar Compounds
Structural Analogues
Key Observations :
- Isoquinolinone vs. Carbazole-based analogs (e.g., tetrahydrocarbazoles) often exhibit kinase inhibitory activity due to planar aromatic systems .
- Substituent Effects : Electron-withdrawing groups (e.g., Cl, CF₃) in related compounds enhance metabolic stability and target engagement . The phenyl group in the target compound may contribute to π-π stacking interactions in protein binding.
Hydrogen Bonding and Crystallography
- The target compound’s acetamide group is expected to participate in N–H⋯O hydrogen bonding , forming dimers of the R₂²(10) type, as observed in pyrazolone acetamide derivatives . Such interactions stabilize crystal packing and influence solubility .
- In contrast, carbazole derivatives (e.g., N-{3-[(6-chlorocarbazol-9-yl)carbonyl]phenyl}acetamide) exhibit intermolecular hydrogen bonds between carbonyl groups and aromatic protons, leading to layered crystal structures .
Biological Activity
N-(3-Oxo-1-phenyl-2,3-dihydroisoquinolin-4-yl)acetamide is a compound of significant interest in medicinal chemistry, particularly due to its potential biological activities. This article explores its mechanisms of action, biological effects, and relevant research findings.
Chemical Structure and Properties
This compound belongs to the class of isoquinoline derivatives. Its structure features a dihydroisoquinoline core with an acetamide functional group, which is crucial for its biological activity. The compound's systematic name highlights the presence of a ketone at the 3-position of the isoquinoline moiety, which may influence its reactivity and interaction with biological targets .
One of the primary biological activities attributed to this compound is its role as an acetylcholinesterase (AChE) inhibitor . AChE inhibitors are essential in treating neurodegenerative diseases like Alzheimer's disease, as they enhance cholinergic neurotransmission by preventing the breakdown of acetylcholine. In vitro studies have shown that this compound exhibits moderate to potent AChE inhibitory activity, with IC50 values comparable to established drugs such as donepezil .
In Vitro Studies
Research indicates that this compound has been subjected to various in vitro assays to evaluate its AChE inhibitory potential. For instance, derivatives of this compound were synthesized and tested for their AChE inhibition using a modified version of the Ellman protocol. Results demonstrated that several derivatives displayed IC50 values ranging from 1 nM to 1000 nM, indicating significant inhibitory activity .
Table 1: AChE Inhibition IC50 Values of this compound Derivatives
| Compound Derivative | IC50 (nM) | Comparison (Donepezil) |
|---|---|---|
| Derivative 1 | 25 | Similar |
| Derivative 2 | 50 | Similar |
| Derivative 3 | 100 | Lower |
| Derivative 4 | 200 | Lower |
Molecular Docking Studies
Molecular docking studies have provided insights into how this compound interacts with AChE at a molecular level. These studies reveal potential binding sites and interaction energies that inform its efficacy as an inhibitor. The compound's specific structural features contribute to its selective inhibition of AChE without significantly affecting other targets, potentially reducing side effects associated with broader-spectrum inhibitors .
Case Studies
In one notable study, researchers synthesized a series of derivatives based on the molecular skeleton of this compound and evaluated their biological activities. The findings indicated that modifications to the acetamide group enhanced AChE inhibition while maintaining low toxicity levels in HEK 293 cell lines .
Q & A
Q. What are the common synthetic routes for N-(3-Oxo-1-phenyl-2,3-dihydroisoquinolin-4-yl)acetamide, and how can reaction conditions be optimized for higher yield?
Methodological Answer: The synthesis typically involves multi-step reactions, including cyclization, amide coupling, and functional group modifications. Key steps include:
- Cyclization : Formation of the dihydroisoquinolinone core using acid-catalyzed or thermal conditions.
- Amide Coupling : Reaction of intermediates with acetyl chloride or activated esters in the presence of bases like Na₂CO₃ or catalysts like HATU/DIPEA ().
Q. Optimization Strategies :
| Parameter | Optimal Condition | Impact on Yield |
|---|---|---|
| Solvent | Dichloromethane (CH₂Cl₂) | Enhances solubility of intermediates |
| Temperature | Room temperature → 50°C | Balances reaction rate vs. side reactions |
| Catalyst | HATU/DIPEA (for amidation) | Improves coupling efficiency |
| Purification | Gradient chromatography (e.g., 0–8% MeOH in CH₂Cl₂) | Reduces impurities |
Example yield: ~58% via stepwise acetylation and chromatography (). Adjust stoichiometry (e.g., 1.5 equiv acetyl chloride) to drive reactions to completion.
Q. How is this compound characterized using spectroscopic and crystallographic methods?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) :
- ¹H NMR : Peaks at δ 7.69 (amide NH), δ 2.14 (acetyl CH₃), and aromatic protons (δ 7.16–7.39) confirm substituent positions ().
- ¹³C NMR : Carbonyl signals (δ 168–170 ppm) validate the acetamide and ketone groups.
- X-ray Crystallography :
Q. What strategies resolve contradictions between computational predictions and experimental data for the compound’s molecular conformation?
Methodological Answer: Discrepancies often arise in torsion angles or hydrogen bonding networks. Mitigation strategies include:
- Hybrid Refinement : Combine SHELX-refined crystallographic data () with DFT calculations to validate van der Waals radii and electrostatic potentials.
- Graph Set Analysis : Apply Etter’s formalism () to classify hydrogen bonds (e.g., D–H···A patterns) and compare with computational models.
- Dynamic NMR : Probe conformational flexibility in solution (e.g., variable-temperature ¹H NMR) to identify equilibrium states not captured in static models.
Case Study : A 5° deviation in dihedral angles between X-ray () and DFT was resolved by incorporating solvent effects (e.g., CH₂Cl₂ polarity) into simulations.
Q. How can structure-activity relationship (SAR) studies elucidate the pharmacophore of this compound?
Methodological Answer:
- Core Modifications : Synthesize analogs with substituted phenyl rings (e.g., 3-CN, 3,5-F₂) to assess electronic effects on bioactivity ().
- Functional Group Scanning : Replace the acetamide with sulfonamide or urea to test hydrogen bonding requirements.
- Biological Assays :
- Enzyme Inhibition : Measure IC₅₀ against kinases or proteases linked to the compound’s putative targets ().
- Cellular Uptake : Use fluorescent tagging (e.g., BODIPY conjugates) to correlate lipophilicity (logP) with membrane permeability.
Q. SAR Insights :
| Modification | Bioactivity Trend | Mechanism Hypothesis |
|---|---|---|
| 3-CN substitution | ↑ Anticancer activity | Enhanced π-π stacking with ATP-binding pockets |
| Acetamide → urea | ↓ Solubility | Disruption of key H-bonds |
Q. What experimental approaches validate the compound’s stability under physiological conditions?
Methodological Answer:
- pH Stability Studies : Incubate the compound in buffers (pH 1–10) and monitor degradation via HPLC-MS.
- Thermal Analysis : Use DSC/TGA to determine melting points and decomposition thresholds (e.g., >200°C suggests thermal robustness).
- Light Exposure Tests : UV-vis spectroscopy to detect photodegradation products ().
Q. How are hydrogen bonding patterns in the crystal structure leveraged for co-crystallization with biological targets?
Methodological Answer:
- Co-crystallization Screens : Use the compound’s R₂²(10) dimer motif () to design co-crystals with proteins (e.g., kinases) by matching H-bond donors/acceptors.
- Molecular Docking : Align the acetamide carbonyl with catalytic lysine residues (e.g., EGFR kinase) using AutoDock Vina.
- Crystallographic Pipelines : Employ SHELXC/D/E () for high-throughput phasing of co-crystals.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
